molecular formula C13H14O B2604372 Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one CAS No. 2445793-95-1

Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one

Cat. No.: B2604372
CAS No.: 2445793-95-1
M. Wt: 186.254
InChI Key: ZSMCJEFNTLMLEU-UHFFFAOYSA-N
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Description

Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one (CAS: 934554-40-2) is a bicyclic spiro compound featuring a fused naphthalene-derived ring system and a cyclobutane moiety connected via a spiro carbon atom. Its molecular formula is C₁₂H₁₂O₂, with a molecular weight of 188.22 g/mol . The compound is structurally characterized by its spirocyclic architecture, which imposes conformational constraints that can enhance binding selectivity in drug design .

Properties

IUPAC Name

spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-11-8-10-4-1-2-5-12(10)13(9-11)6-3-7-13/h1-2,4-5H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMCJEFNTLMLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of methylenecyclopropanes with dihydronaphthalene derivatives under photochemical conditions . This reaction is often catalyzed by a polypyridyl iridium (III) catalyst and proceeds through a triplet excited state, resulting in the formation of the spirocyclic framework.

Industrial Production Methods

Industrial production of spirocyclic compounds like spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one often involves large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced photochemical setups can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or the aromatic ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Spirocyclic compounds like spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one have garnered attention for their biological activities. They serve as scaffolds for the design of novel therapeutic agents:

  • Anticancer Agents : Research indicates that spirocyclic derivatives can be transformed into anticancer agents through multi-step synthetic routes. For instance, one study demonstrated that a spirocyclic product could be converted to maremycin B, a known anticancer compound, emphasizing the utility of this scaffold in drug development .
  • Antimicrobial Activity : Compounds derived from this compound have shown promising antimicrobial properties. The structural modifications of spiro compounds can enhance their efficacy against various pathogens .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthetic Pathways : this compound can participate in various reactions such as cycloadditions and rearrangements. These reactions facilitate the synthesis of complex organic molecules with high selectivity .
  • Vinylogy Principle : The principle of vinylogy applied to this compound has led to the development of new synthetic methodologies that allow for the construction of complex molecular architectures .

Case Studies

StudyFocusFindings
Cheng et al. (2013)Anticancer activityDemonstrated conversion of spirocyclic products into maremycin B via a five-step procedure .
Nair et al. (2014)Synthetic utilityExplored the use of spiro intermediates in synthesizing diverse biologically active compounds .
Deutsch (1951)Synthesis methodsInvestigated the synthesis of spiro compounds and their derivatives through ketene dimerization and other methods .

Mechanism of Action

The mechanism of action of spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand binding to enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Suitable for stock solutions in DMSO (10 mM recommended) .
  • Storage : Stable at 2–8°C .
  • Spectral Data : Fragmentation patterns in EIMS suggest cleavage at the spiro junction, consistent with analogous spiro compounds .

Comparison with Similar Compounds

Structural Analogs with Cyclobutane Moieties

Spiro[chroman-2,1'-cyclobutan]-4-one (CAS: 934554-40-2)

  • Molecular Formula : C₁₂H₁₂O₂ (identical to the target compound).
  • Key Difference : Replaces the dihydronaphthalene ring with a chroman (benzopyran) system.
  • Implications : The benzopyran moiety introduces an oxygen heteroatom, enhancing polarity and hydrogen-bonding capacity compared to the naphthalene-derived system. This structural variation may influence pharmacokinetic properties such as solubility and metabolic stability .

Spiro[indoline-3,4-piperidine]-2-ones

  • Molecular Framework : Combines indoline and piperidine rings.
  • Key Difference : Piperidine substitution introduces basic nitrogen, enabling protonation at physiological pH. Replacing piperidine with cyclopropane (as in derivatives B1–B7) reduces ring size, increasing steric strain and altering conformational flexibility .
  • Biological Relevance : Such modifications impact kinase inhibition profiles; for example, cyclobutane-containing analogs of Abrocitinib show improved selectivity for JAK1/JAK3 over piperidine-based predecessors .

Impact of Ring Size and Strain

Cyclopropane vs. Cyclobutane Spiro Systems

  • Cyclopropane Derivatives: Example: 3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride (CAS: 1375474-45-5). Molecular Formula: C₁₂H₁₅N·HCl. Strain: Higher angular strain in cyclopropane (60° bond angles) vs.
  • Cyclobutane Derivatives :
    • Example: Target compound.
    • Stability : Reduced strain compared to cyclopropane, offering better synthetic accessibility and thermodynamic stability .

Functional Group Variations

Ketone vs. Amine Substituents

  • Spiro[chroman-2,1'-cyclobutan]-4-amine hydrochloride (CAS: 1174658-39-9):
    • Molecular Formula : C₁₂H₁₅N·HCl.
    • Key Difference : Replacement of the ketone with an amine group introduces basicity, enabling salt formation and altering solubility (e.g., hydrochloride salt for improved crystallinity) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Feature
Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one C₁₂H₁₂O₂ 188.22 Naphthalene + cyclobutane
Spiro[chroman-2,1'-cyclobutan]-4-one C₁₂H₁₂O₂ 188.22 Chroman + cyclobutane
Spiro[indoline-3,4-piperidine]-2-one C₁₄H₁₆N₂O 228.29 Indoline + piperidine
3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene] C₁₂H₁₄ 158.24 Naphthalene + cyclopropane

Biological Activity

Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a spirocyclic structure that combines a naphthalene moiety with a cyclobutane ring. This unique configuration is believed to contribute to its biological properties, particularly in terms of interaction with biological targets.

Antiparasitic Activity

Research has indicated that compounds related to this compound exhibit significant antiparasitic properties. For instance, studies have shown that certain spirolactones can inhibit the growth of protozoan parasites. In one study, compounds demonstrated IC50 values of 3.17 μM and 1.41 μM against different forms of parasites, indicating potent bioactivity .

Antiviral Activity

The antiviral potential of spiro compounds has also been explored. A related compound was found to inhibit HIV replication in lymphocyte models with an EC50 value of 0.798 μg/mL and showed selective cytotoxicity against infected cells . This suggests that the spirocyclic structure may enhance interaction with viral targets.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines. For example, a study reported that certain analogues of spiro compounds exhibited IC50 values ranging from 16.6 to 38.8 μg/mL against multidrug-resistant cancer cells . The selectivity index indicates that these compounds could serve as potential chemotherapeutic agents.

The biological activity of this compound may be attributed to its ability to act as a Michael acceptor in the presence of biological nucleophiles. This property allows it to form covalent bonds with target proteins or nucleic acids, leading to disruption of essential cellular processes .

Case Study 1: Antiparasitic Effects

A study focused on the antiparasitic effects of spirolactones derived from the naphthalene framework revealed that these compounds could induce morphological changes in promastigote parasites at low concentrations. The observed changes were correlated with the inhibition of parasite growth and survival .

Case Study 2: Antiviral Activity Against HIV

In another investigation, synthetic analogues based on the spiro structure were tested for their ability to inhibit HIV-1 replication. The findings demonstrated that specific modifications to the core structure could enhance antiviral efficacy while maintaining low cytotoxicity levels .

Data Table: Summary of Biological Activities

Biological ActivityCompoundIC50/EC50 ValueReference
AntiparasiticSpirolactone A3.17 μM (promastigote)
Spirolactone B1.41 μM (amastigote)
AntiviralBiyouyanagin AEC50 = 0.798 μg/mL (HIV)
CytotoxicityVarious AnaloguesIC50 = 16.6 - 38.8 μg/mL (cancer cells)

Q & A

Q. What are the key synthetic strategies for constructing the spiro[cyclobutane-naphthalene] core?

The spirocyclic framework is typically synthesized via [2+2] photocycloaddition or cyclization of β-ketodiketone precursors. For example, thioamide intermediates (e.g., 1,3-dioxoindane-2-carbothioic N-methylamide) react with amines under acidic conditions to form spiro-pyrimidine derivatives via cyclocondensation . Key steps include:

  • Catalytic conditions : Acetic acid as a catalyst in ethanol at room temperature.
  • Purification : Crystallization from ethanol or n-hexane/EtOH mixtures.
  • Yields : Typically 65–72%, depending on substituents .

Q. How is structural characterization performed for spiro compounds?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : 1H^1H and 13C^13C NMR identify spiro junction protons (δ 3.2–5.4 ppm) and carbonyl signals (δ 196–197 ppm for C=O/C=S) .
  • IR : Stretching frequencies (1666–1702 cm1^{-1}) confirm carbonyl groups .
  • X-ray crystallography : Resolves bond angles and stereochemistry (e.g., spirocyclic indene-pyrimidine diones ).

Q. What safety protocols are recommended for handling spiro compounds?

While specific SDS data for this compound is unavailable, analogous spiro derivatives require:

  • PPE : Gloves, lab coat, and eye protection.
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for inhalation exposure .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of spiro[cyclobutane-naphthalene] derivatives?

Molecular docking and ADMET profiling are used to assess interactions with biological targets (e.g., JAK1/JAK3 receptors). For example:

  • Cyclobutane modifications : Replacing piperidine with 1,3-disubstituted cyclobutane in Abrocitinib improved selectivity by 12-fold .
  • Tools : Density Functional Theory (DFT) optimizes geometry; molecular dynamics simulate binding stability .

Q. What strategies resolve contradictions in spectral vs. crystallographic data?

Discrepancies between NMR-derived conformers and X-ray structures often arise from dynamic equilibria in solution. Strategies include:

  • Low-temperature NMR : Reduces conformational flexibility (e.g., −40°C in CD2 _2Cl2_2).
  • Crystallographic refinement : High-resolution data (≤ 0.8 Å) resolves bond-length ambiguities .

Q. How do substituents influence the reactivity of the spirocyclic scaffold?

Substituent effects are critical in regioselective functionalization:

  • Electron-withdrawing groups (e.g., nitro, carbonyl) deactivate the naphthalene ring, directing electrophilic attacks to the cyclobutane.
  • Steric hindrance : Bulky groups (e.g., isobutyl) reduce yields in cyclocondensation by 15–20% .

Methodological Guidance

  • Contradiction Analysis : Compare experimental (e.g., HPLC purity ≥98%) with computational logP values to identify impurities .
  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclobutane formation to enforce enantioselectivity .

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